2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine
Brand Name:
Vulcanchem
CAS No.:
612503-08-9
VCID:
VC21318799
InChI:
InChI=1S/C12H11N3S/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7/h2-6,15H,1H3,(H2,13,14)
SMILES:
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N
Molecular Formula:
C12H11N3S
Molecular Weight:
229.3 g/mol
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine
CAS No.: 612503-08-9
Cat. No.: VC21318799
Molecular Formula: C12H11N3S
Molecular Weight: 229.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612503-08-9 |
|---|---|
| Molecular Formula | C12H11N3S |
| Molecular Weight | 229.3 g/mol |
| IUPAC Name | 2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine |
| Standard InChI | InChI=1S/C12H11N3S/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7/h2-6,15H,1H3,(H2,13,14) |
| Standard InChI Key | ZDWSCBGYSKUONT-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N |
| SMILES | CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N |
| Canonical SMILES | CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator